molecular formula C13H7BrFNO B596219 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine CAS No. 1215106-68-5

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine

Cat. No.: B596219
CAS No.: 1215106-68-5
M. Wt: 292.107
InChI Key: WOTRDFJSZNXCEF-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is a heterocyclic compound that features a furo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a 4-fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is unique due to its combination of a furo[2,3-b]pyridine core with both bromine and fluorophenyl substitutions. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTRDFJSZNXCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-bromo-3-iodopyridin-2-ol (6.7 g, 22 mmol) (Heterocycles. 57, 1, pp 55), 1-ethynyl-4-fluorobenzene (4.03 g, 33.5 mmol), copper(I) iodide (0.255 g, 1.34 mmol), trans-dichlorobis(triphenylphosphine)palladium (II) (0.784 g, 1.12 mmol) were combined and evacuated/backfilled with N2 (3×) then diluted with triethylamine (223 mL) and heated to 90° C. for 2 hours. The solvent was evaporated and the reaction was dissolved in EtOAc. The organic phase was washed with water (50 mL), brine, dried over Na2SO4, filtered, and concentrated. Trituration with Et2O afforded the expected product 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (4.2 g, 14.4 mmol, 64% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.35-8.42 (2H, m), 8.03 (2H, dd, J=8.78, 5.27 Hz), 7.46 (1H, s), 7.39 (2H, t, J=8.91 Hz). LC-MS retention time: 2.36 min; m/z (MH+): 292, 294. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Waters SunFire 5u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 ml/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 2 min, a hold time of 1 min, and an analysis time of 3 min where solvent A was 10% acetonitrile/90% H2O/0.1% trifluoroacetic acid and solvent B was 10% H2O/90% acetonitrile/0.1% trifluoroacetic acid. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
223 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
0.255 g
Type
catalyst
Reaction Step Six
Quantity
0.784 g
Type
catalyst
Reaction Step Seven

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